Ethylene fluoromethanedisulfonate

Description

Historical Context of Fluorinated Electrolyte Additives in Battery Research

The use of fluorinated compounds as electrolyte additives in battery research has a well-established history, driven by the unique properties imparted by the highly electronegative fluorine atom. The incorporation of fluorine into organic molecules can significantly alter their physical and chemical characteristics, leading to improved performance in electrochemical systems. cip.com.cn

Early research in the 1990s demonstrated that fluorinated solvents could lead to electrolytes with higher oxidative stability, making them suitable for use with high-voltage cathode materials. cip.com.cn One of the most successful and widely studied fluorinated additives is fluoroethylene carbonate (FEC). researchgate.netnih.gov FEC has been shown to effectively stabilize the SEI on silicon and lithium metal anodes, leading to improved cycling performance and capacity retention. researchgate.netnih.govacs.orgnsf.gov

The success of FEC paved the way for the exploration of a wide range of other fluorinated additives, including fluorinated linear carbonates, ethers, and salts. cip.com.cnacs.org These additives have been investigated for their ability to enhance thermal stability, reduce flammability, and improve the ionic conductivity of the electrolyte. cip.com.cnresearchgate.net The systematic study of structure-property relationships in fluorinated compounds continues to be a vibrant area of research, with the aim of designing novel additives with tailored functionalities for specific battery applications. anl.gov The development of these additives has been instrumental in pushing the boundaries of lithium-ion battery technology and is expected to play an even more critical role in the realization of next-generation energy storage devices.

Research Findings on Fluorinated Electrolyte Additives

The following tables summarize key research findings on the performance of various fluorinated electrolyte additives, providing insights into their potential benefits in lithium-ion batteries.

Table 1: Performance of Fluorinated Carbonate Additives

| Additive | Battery Chemistry | Key Findings |

| Fluoroethylene Carbonate (FEC) | LiNi0.5Mn1.5O4/Si | Excellent cycling stability and capacity retention. nih.gov |

| Fluoroethylene Carbonate (FEC) | Graphite (B72142)/NCM622 | Improved low-temperature cycling performance. nsf.gov |

| Ethyl Difluoroacetate (DFEA) | NMC442/Graphite | Can lead to electrolyte decomposition due to poor chemical stability. rsc.org |

| Methyl (2,2,2-trifluoroethyl) Carbonate (FEMC) | Commercial 21700 | Increased polarization and internal resistance, leading to reduced cycle performance. rsc.org |

Table 2: Performance of Other Fluorinated Additives

| Additive Type | Specific Compound/System | Key Findings |

| Fluorinated Ether | Highly fluorinated ether as cosolvent | High resistance against oxidation and improved cycling stability in 5V-class cells. acs.org |

| Fluorinated Salt | Lithium Difluoro(oxalato)borate (LiDFOB) | Improves electrochemical properties of high-voltage spinel LiNi0.5Mn1.5O4 positive electrode. acs.org |

| Fluorinated Sulfonate | - | Generally exhibit high thermal and chemical stability. researchgate.net |

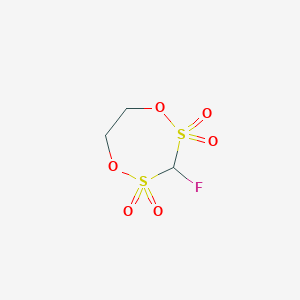

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H5FO6S2 |

|---|---|

Molecular Weight |

220.2 g/mol |

IUPAC Name |

3-fluoro-1,5,2,4-dioxadithiepane 2,2,4,4-tetraoxide |

InChI |

InChI=1S/C3H5FO6S2/c4-3-11(5,6)9-1-2-10-12(3,7)8/h3H,1-2H2 |

InChI Key |

UZFQDPJMWANVCH-UHFFFAOYSA-N |

Canonical SMILES |

C1COS(=O)(=O)C(S(=O)(=O)O1)F |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethylene Fluoromethanedisulfonate

Diverse Synthetic Pathways for Ethylene (B1197577) Fluoromethanedisulfonate (EFMDS)

The synthesis of EFMDS is not described as a standard procedure in publicly available chemical literature, indicating its specialized nature or novelty. However, plausible synthetic routes can be postulated based on established organic chemistry principles and methodologies for constructing similar molecular frameworks. These routes would likely diverge based on the timing and method of introducing the fluorine atom and the disulfonate groups.

One potential pathway could involve the initial synthesis of a fluorinated C1 building block, which is then elaborated to incorporate the ethylene disulfonate structure. A second general approach would be to construct the ethylene disulfonate backbone first, followed by a fluorination step. The choice of strategy would depend on the availability and reactivity of starting materials and the desired control over the reaction.

A hypothetical retrosynthetic analysis suggests that EFMDS could be disconnected at the C-O bonds of the sulfonate esters, leading back to a fluorinated disulfonic acid or its activated derivative and ethylene glycol. Alternatively, disconnection at the C-S bonds could point towards a fluorinated dihalomethane and a sulfur-containing precursor.

Precursor Design and Chemical Reaction Control in EFMDS Synthesis

The successful synthesis of EFMDS would heavily rely on the careful design of precursor molecules and stringent control over reaction conditions. The precursors must be chosen to be compatible with the subsequent reaction steps and to selectively yield the desired product.

Precursor Design:

For a pathway starting with a fluorinated C1 unit, a key precursor could be fluoromethanedisulfonyl chloride (FMDS-Cl). The synthesis of this precursor itself is a challenge. An alternative would be to utilize fluorodiiodomethane or a similar dihalo-fluoromethane as a starting point for the introduction of the sulfonate groups.

In a strategy where the ethylene disulfonate moiety is formed first, a logical precursor would be ethylene bis(methanesulfonyl chloride). This could then be subjected to a fluorination reaction. However, direct fluorination of such a molecule would likely be aggressive and could lead to side products.

A more controlled approach might involve the synthesis of a precursor with a protected functional group that can be later converted to the fluoro group. For example, a hydroxyl group on the methane (B114726) unit could be a precursor to the fluorine atom, introduced via a nucleophilic fluorination reaction.

Control of Chemical Reactions:

The introduction of the fluorine atom and the sulfonate groups requires precise control to avoid unwanted side reactions and to ensure high yields.

Temperature and Pressure: Many fluorination reactions are highly exothermic and may require low temperatures to control selectivity. Reactions involving gaseous reactants like ethylene would also necessitate careful control of pressure.

Catalysts: The choice of catalyst would be critical. For instance, in a pathway involving the addition of a fluorinated species across a double bond, a transition metal catalyst might be employed.

Solvent: The solvent can significantly influence the reactivity of the precursors and the stability of intermediates. Polar aprotic solvents are often used in nucleophilic fluorination reactions.

The following table outlines potential precursors and the key reaction parameters that would need to be controlled in a hypothetical synthesis of EFMDS.

| Precursor Molecule | Reagent | Reaction Type | Key Parameters to Control |

| Fluorodiiodomethane | Sodium sulfite | Nucleophilic substitution | Temperature, solvent, stoichiometry |

| Ethylene Glycol | Fluoromethanedisulfonyl chloride | Esterification | Temperature, base, solvent |

| Ethylene | Fluoromethanedisulfonic acid | Electrophilic addition | Catalyst, pressure, temperature |

Mechanisms of Fluorination and Sulfonate Group Introduction in EFMDS Formation

The formation of EFMDS involves the creation of carbon-fluorine and carbon-sulfur bonds, each with distinct mechanistic considerations.

Fluorination Mechanisms:

The introduction of a fluorine atom onto the methane core of the molecule could be achieved through several mechanisms, depending on the chosen synthetic route.

Nucleophilic Fluorination: This is a common method for introducing fluorine. It involves the displacement of a leaving group (such as a halide or a sulfonate) by a fluoride (B91410) ion source (e.g., potassium fluoride, cesium fluoride). If a precursor like hydroxymethanedisulfonate were used, it would first need to be converted to a species with a good leaving group (e.g., by tosylation). The reaction would proceed via an SN2 mechanism. The choice of the fluoride source and the reaction conditions (e.g., use of a phase-transfer catalyst) would be crucial for success.

Electrophilic Fluorination: In this approach, a source of "F+" is used to react with a nucleophilic carbon center. For the synthesis of EFMDS, this might involve the fluorination of an enolate or a similar carbanionic intermediate derived from a precursor. Reagents like N-fluorodibenzenesulfonimide (NFSI) are commonly used for this purpose. The mechanism would involve the attack of the carbanion on the electrophilic fluorine atom of the reagent.

Radical Fluorination: While less common for fine chemical synthesis due to selectivity issues, radical fluorination could be a possibility. This would involve the generation of a fluorine radical which then reacts with a C-H bond.

Sulfonate Group Introduction:

The formation of the sulfonate ester linkages in EFMDS would likely proceed through a nucleophilic substitution reaction.

From a Sulfonyl Chloride: A common method for forming sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a base. In a plausible synthesis of EFMDS, ethylene glycol could be reacted with fluoromethanedisulfonyl chloride. The base (e.g., pyridine, triethylamine) serves to neutralize the HCl that is formed. The mechanism involves the nucleophilic attack of the hydroxyl group of ethylene glycol on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of chloride.

From a Sulfonic Acid: Alternatively, the sulfonate ester could be formed directly from a sulfonic acid and an alcohol via an esterification reaction, typically under acidic conditions. However, this method is often less efficient than the sulfonyl chloride route for specialized esters.

The interplay between the fluorination and sulfonation steps is a key challenge in the synthesis of EFMDS. The highly electron-withdrawing nature of the fluorine atom and the sulfonate groups would significantly influence the reactivity of the molecule at each stage of the synthesis.

Mechanisms of Interfacial Layer Formation in the Presence of Ethylene Fluoromethanedisulfonate

Solid Electrolyte Interphase (SEI) Formation on Anode Surfaces Mediated by EFMDS

Detailed experimental or theoretical data specifically describing the formation of the SEI on anode surfaces as mediated by Ethylene (B1197577) fluoromethanedisulfonate is not available. Research on related compounds, such as Methylene (B1212753) Methanedisulfonate (MMDS), suggests that sulfonyl-containing additives can contribute to the formation of a protective SEI, but direct extrapolation of these mechanisms to EFMDS is not scientifically valid. researchgate.net

Molecular-Level Interactions During SEI Nucleation and Growth Induced by EFMDS

There is no specific information available from molecular dynamics simulations or other computational studies that detail the nucleation and growth of the SEI induced by Ethylene fluoromethanedisulfonate. The initial adsorption of the molecule, its reduction pathways on the anode surface, and the subsequent aggregation and growth of SEI components have not been documented. While general mechanisms of SEI nucleation and growth are actively studied, these are not specific to EFMDS. rsc.orgmdpi.comnih.govnih.gov

Influence of EFMDS on the Compositional Heterogeneity of the SEI Layer

The specific chemical composition of the SEI layer formed in the presence of this compound has not been reported. Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) would be necessary to identify the organic and inorganic species resulting from the decomposition of EFMDS and its interaction with other electrolyte components. researchgate.netresearchgate.net Without such studies, the nature of the SEI's compositional heterogeneity due to this specific additive remains unknown.

Impact of EFMDS on Ionic and Electronic Conductivity of the SEI

Data on the ionic and electronic conductivity of an SEI layer formed with this compound as an additive is not available. The effectiveness of an SEI is critically dependent on its ability to conduct lithium ions while insulating against electrons, but the specific properties of an EFMDS-derived SEI have not been quantified. mdpi.com

Cathode Electrolyte Interphase (CEI) Stabilization by EFMDS in High-Voltage Systems

While sulfur-containing additives are sometimes evaluated for their ability to stabilize the cathode interface at high voltages, there are no specific studies demonstrating the effectiveness or mechanism of this compound for CEI stabilization. researchgate.netrsc.orgresearchgate.net Research on other functional additives shows they can be preferentially oxidized on the cathode surface to form a protective layer that suppresses further electrolyte decomposition, but the role of EFMDS in this process is undocumented. nih.govrsc.orgnih.govmdpi.com

Electrode-Electrolyte Interfacial Dynamics and Charge Transfer Kinetics under EFMDS Influence

The influence of this compound on the charge transfer kinetics at the electrode-electrolyte interface has not been investigated. Key parameters such as the charge transfer resistance (Rct) and exchange current density have not been measured in electrolytes containing EFMDS. Therefore, its impact on the rate of lithium-ion transfer across the interface is unknown. confex.comresearchgate.netnih.govresearchgate.netrsc.org

Electrochemical Performance Characteristics of Ethylene Fluoromethanedisulfonate Containing Electrolytes

Enhancements in Cycling Stability in Battery Chemistries

One of the most significant contributions of sulfonate-based additives like MMDS is the remarkable improvement in the cycling stability of lithium-ion batteries. This is particularly evident in cells employing high-energy cathode materials such as Lithium Nickel Manganese Cobalt Oxide (NMC). The additive helps in forming a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI) on the cathode. These layers mitigate the degradation of the electrolyte and the electrode materials during repeated charging and discharging cycles, leading to longer battery life.

For instance, studies on LiNi0.5Co0.2Mn0.3O2/graphite (B72142) cells have shown that the introduction of a small amount of MMDS can dramatically increase capacity retention. researchgate.net Similarly, in LiMn2O4/graphite cells, particularly at elevated temperatures where degradation is typically accelerated, MMDS has been shown to significantly improve cycling stability.

The data below illustrates the impact of MMDS on the cycling performance of different battery chemistries.

| Battery Chemistry | Additive Concentration | Cycling Conditions | Initial Capacity | Capacity Retention after Cycles | Source |

| LiNi0.5Co0.2Mn0.3O2/Graphite | 0.5 wt% MMDS | 100 cycles at 3.0-4.4 V | - | 94.1% | researchgate.net |

| LiNi0.5Co0.2Mn0.3O2/Graphite | Control (No Additive) | 100 cycles at 3.0-4.4 V | - | 70.7% | researchgate.net |

| LiMn2O4/Graphite | 2 wt% MMDS | 450 cycles at 50°C | - | 85% | |

| LiMn2O4/Graphite | Control (No Additive) | 450 cycles at 50°C | - | 62% |

Rate Capability Improvement and High Current Density Operation

The ability of a battery to deliver high power, known as its rate capability, is crucial for applications like electric vehicles and power tools. Electrolyte additives can play a role in enhancing this characteristic by reducing the impedance at the electrode-electrolyte interface, thereby facilitating faster lithium-ion transport.

MMDS has been observed to decrease the impedance of NMC/graphite pouch cells after cycling, which is indicative of improved kinetics. researchgate.net By forming a thin and conductive SEI layer, these additives can ensure efficient charge transfer even at high current densities. While specific rate capability tables for MMDS are not consistently available, the general trend observed in studies of related additives suggests a significant improvement. For comparison, the effect of a carbon coating on a LiMn2O4 cathode, which similarly enhances conductivity, demonstrates a marked improvement in capacity at higher C-rates. nih.gov

The following table provides an example of how surface modifications, a strategy with similar goals to additive use, can improve rate capability.

| Electrode Material | C-Rate | Specific Discharge Capacity (mAh g⁻¹) | Source |

| LiMn2O4@Carbon | 0.1 C | 129.6 | nih.gov |

| LiMn2O4@Carbon | 0.5 C | 115.7 | nih.gov |

| LiMn2O4@Carbon | 1 C | 107.1 | nih.gov |

| LiMn2O4@Carbon | 2 C | 93.7 | nih.gov |

| LiMn2O4@Carbon | 3 C | 82.3 | nih.gov |

| Pristine LiMn2O4 | 0.1 C | 121.3 | nih.gov |

| Pristine LiMn2O4 | 0.5 C | 107.3 | nih.gov |

| Pristine LiMn2O4 | 1 C | 96.7 | nih.gov |

| Pristine LiMn2O4 | 2 C | 84.1 | nih.gov |

| Pristine LiMn2O4 | 3 C | 66.3 | nih.gov |

Performance in High-Voltage and High-Energy Density Battery Configurations

Pushing the operating voltage of lithium-ion batteries is a direct way to increase their energy density. However, at high voltages (typically above 4.2 V), conventional carbonate-based electrolytes tend to decompose on the cathode surface, leading to rapid capacity fade. Fluorinated and sulfonate-based additives are crucial for enabling stable operation at these higher potentials.

MMDS has proven to be particularly effective in improving the cycling performance of LiNi0.5Co0.2Mn0.3O2/graphite cells when charged to a cutoff voltage of 4.4 V. researchgate.net The additive helps to form a protective layer on the cathode that suppresses the decomposition of the electrolyte solvent at these high potentials. researchgate.net This leads to significantly improved capacity retention in high-voltage applications. In LiCoO2/graphite cells cycled up to 4.5 V, the addition of MMDS also resulted in a dramatic improvement in capacity retention. researchgate.net

The table below summarizes the high-voltage performance of cells with and without MMDS.

| Battery Chemistry | Cutoff Voltage | Additive | Capacity Retention after 100 Cycles | Source |

| LiNi0.5Co0.2Mn0.3O2/Graphite | 4.4 V | 0.5 wt% MMDS | 94.1% | researchgate.net |

| LiNi0.5Co0.2Mn0.3O2/Graphite | 4.4 V | Control | 70.7% | researchgate.net |

| LiNi0.5Co0.2Mn0.3O2/Graphite | 4.2 V | 0.5 wt% MMDS | No significant difference | researchgate.net |

| LiNi0.5Co0.2Mn0.3O2/Graphite | 4.2 V | Control | No significant difference | researchgate.net |

EFMDS Interactions with Specific Electrode Materials (e.g., Silicon, Lithium Metal, Hard Carbon)

Silicon (Si) Anodes: Silicon is a highly promising anode material due to its exceptionally high theoretical capacity. However, it suffers from massive volume changes during charging and discharging, which leads to the continuous breakdown and reformation of the SEI, consuming lithium and electrolyte and causing rapid capacity fade. While direct studies of MMDS with silicon anodes are limited, research on other fluorinated additives like fluoroethylene carbonate (FEC) is extensive. FEC is known to form a more robust and flexible SEI on silicon anodes, which can better accommodate the volume changes and improve cycling stability. researchgate.net It is plausible that fluorinated sulfonates like EFMDS would offer similar benefits.

Lithium Metal Anodes: Lithium metal is the ultimate anode material due to its high specific capacity and low electrochemical potential. However, its high reactivity and the formation of dendritic structures during cycling pose significant safety and performance challenges. Additives are crucial for forming a stable SEI that can suppress dendrite growth and improve the cycling efficiency of lithium metal anodes. While specific data for MMDS on lithium metal is not abundant, other organic additives like prop-1-ene-1,3-sultone (B1366696) (PES) and ethylene (B1197577) sulfate (B86663) (DTD) have been investigated for lithium metal protection. rsc.org These additives contribute to the formation of a more uniform and stable SEI.

Hard Carbon Anodes: Hard carbon is a key anode material for sodium-ion batteries and is also being explored for lithium-ion batteries. It offers good cycling stability and a lower cost compared to graphite. The SEI formation on hard carbon is critical for its performance. Research on fluorinated sulfonate electrolytes has shown that they can enable the formation of a stable hybrid organic/inorganic SEI on graphite anodes. researchgate.net It is anticipated that similar benefits would extend to hard carbon anodes, leading to improved cycling performance. For instance, a hard carbon anode in a fluorinated sulfonate electrolyte has demonstrated a reversible capacity of 300 mAh g⁻¹ at 0.2C with excellent cycling stability over 1200 cycles. acs.org

Degradation Pathways and Stability Assessment of Ethylene Fluoromethanedisulfonate

Electrochemical Decomposition Mechanisms of EFMDS and Electrolyte Components

The electrochemical decomposition of an electrolyte additive like Ethylene (B1197577) Fluoromethanedisulfonate (EFMDS) is anticipated to occur at the anode and cathode surfaces during the charging and discharging of a lithium-ion battery. The decomposition pathways are dictated by the electrochemical potentials and the chemical structure of the molecule.

Anodic Decomposition (Reductive Decomposition): At the low potentials of the anode, EFMDS would likely undergo reductive decomposition. The presence of the electron-withdrawing sulfonate groups and the fluorine atom would influence the reduction potential. A plausible initial step is the acceptance of an electron, leading to the cleavage of a carbon-sulfur or sulfur-oxygen bond. This process would generate radical anions that could further react with other electrolyte components or polymerize to contribute to the formation of the Solid Electrolyte Interphase (SEI). The ethylene bridge might also be susceptible to reduction.

Cathodic Decomposition (Oxidative Decomposition): At the high potentials of the cathode, EFMDS would be prone to oxidation. The lone pairs of electrons on the oxygen atoms of the sulfonate groups are the most likely sites for electron removal. The resulting radical cation would be highly reactive and could undergo intramolecular rearrangement or react with solvent molecules or the lithium salt. The fluorinated methyl group could also influence the oxidative stability.

A hypothetical decomposition of EFMDS and its interaction with common electrolyte components is presented in the table below.

| Component | Hypothetical Decomposition Products at Anode (Reduction) | Hypothetical Decomposition Products at Cathode (Oxidation) |

| Ethylene Fluoromethanedisulfonate (EFMDS) | Lithium alkyl sulfonates, LiF, SO₂, ethylene, various organosulfur compounds | FSO₃⁻, CO₂, H₂O, various fluorinated and sulfonated species |

| Ethylene Carbonate (EC) | Lithium ethylene dicarbonate (B1257347) (LEDC), ethylene, Li₂CO₃ | Oligomers of EC, CO₂ |

| Dimethyl Carbonate (DMC) | Lithium methyl carbonate (LMC), methane (B114726), Li₂CO₃ | CO₂, various methylated species |

| Lithium Hexafluorophosphate (LiPF₆) | LiF, LixPFy, LixPOyFz | PF₅, HF |

Influence of Operating Conditions on EFMDS Stability and Degradation Product Formation

The stability of EFMDS and the nature of its degradation products would be significantly influenced by the operating conditions of the battery, such as temperature and voltage.

Influence of Temperature: Elevated temperatures generally accelerate the rate of all chemical reactions, including the decomposition of electrolyte components. For EFMDS, higher temperatures would likely lead to increased rates of both reductive and oxidative decomposition. This could result in a faster buildup of decomposition products, potentially leading to a thicker and more resistive SEI on the anode and increased side reactions at the cathode. The thermal stability of EFMDS itself would also be a critical factor.

Influence of Voltage: The electrochemical stability window of an electrolyte additive is a key parameter. The upper and lower voltage limits of the battery's operation would determine whether EFMDS is prone to oxidation at the cathode or reduction at the anode. Operating the battery at higher voltages would increase the driving force for oxidative decomposition of EFMDS, potentially leading to the formation of more oxidized species and increased gas generation. Conversely, lower anode potentials would favor reductive decomposition.

| Operating Condition | Influence on EFMDS Stability | Effect on Degradation Product Formation |

| High Temperature (> 60°C) | Decreased thermal and electrochemical stability. | Accelerated formation of all degradation products. Potential for different reaction pathways to become dominant. |

| Low Temperature (< 0°C) | Reduced ionic conductivity and potentially increased viscosity. May alter the kinetics of decomposition reactions. | Slower formation of degradation products. May favor certain decomposition pathways over others. |

| High Voltage (> 4.2 V) | Increased rate of oxidative decomposition at the cathode. | Increased formation of oxidized species and potentially more gas generation. |

| Low Voltage (< 1.0 V vs. Li/Li⁺) | Increased rate of reductive decomposition at the anode. | Increased contribution to SEI formation with a higher content of EFMDS-derived species. |

Intermolecular Reactions of EFMDS with Electrolyte Solvents and Lithium Salts

EFMDS would not exist in isolation within the electrolyte; it would interact with the solvent molecules (e.g., ethylene carbonate, dimethyl carbonate) and the lithium salt (e.g., LiPF₆). These interactions can significantly impact its stability and degradation pathways.

Reactions with Solvents: The decomposition products of EFMDS, particularly any radical species, could initiate or participate in chain reactions involving the solvent molecules. For instance, a radical fragment from EFMDS could abstract a hydrogen atom from a carbonate solvent, leading to the decomposition of the solvent molecule.

Reactions with Lithium Salt: The stability of the common lithium salt, LiPF₆, is known to be sensitive to the presence of nucleophiles and protic species. The decomposition of EFMDS could potentially generate species that react with LiPF₆ or its equilibrium product, PF₅. For example, any water generated from side reactions could lead to the hydrolysis of LiPF₆, forming hydrofluoric acid (HF), which is highly detrimental to the battery's performance. The sulfonate groups of EFMDS could also potentially interact with the Lewis acidic PF₅.

Long-Term Electrolyte Integrity and Gas Evolution Phenomena Related to EFMDS Degradation

The long-term stability of an electrolyte containing EFMDS is crucial for the cycle life and safety of a lithium-ion battery. The continuous, albeit slow, degradation of EFMDS would lead to changes in the electrolyte composition and the generation of gaseous byproducts.

Electrolyte Integrity: Over many cycles, the consumption of EFMDS and the accumulation of its decomposition products would alter the properties of the electrolyte, such as its ionic conductivity and viscosity. The formation of soluble and insoluble degradation products could lead to pore clogging in the separator and electrodes, increasing the internal resistance of the cell.

Advanced Spectroscopic and Microscopic Characterization of Efmds Modified Interfaces

Surface-Sensitive Spectroscopies for SEI/CEI Compositional Analysis (e.g., X-ray Photoelectron Spectroscopy, Time-of-Flight Secondary Ion Mass Spectrometry)

Surface-sensitive spectroscopies are indispensable for determining the elemental and chemical composition of the outermost layers of the SEI and CEI.

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for quantifying the elemental composition and identifying the chemical states of species within the top few nanometers of an electrode surface. In the context of EFMDS-modified interfaces, XPS is employed to detect the presence of fluorine, sulfur, and other elements derived from the additive. By analyzing the binding energies of core-level electrons (e.g., C 1s, O 1s, F 1s, S 2p, Li 1s), researchers can identify the specific chemical compounds formed upon the electrochemical reduction or oxidation of EFMDS.

For instance, analysis of the S 2p and F 1s spectra can confirm the incorporation of sulfonate and fluoride (B91410) species into the interphase. The presence of lithium fluoride (LiF), lithium sulfates (Li₂SO₄), and various organosulfur compounds is often a key indicator of EFMDS decomposition. High-resolution XPS spectra allow for the deconvolution of complex peaks, providing detailed insight into the chemical environment. For example, the C 1s spectrum can distinguish between carbonates (from solvent decomposition), polyolefins, and C-S or C-F bonds originating from the EFMDS molecule. Depth profiling, achieved by combining XPS with ion sputtering, can reveal the distribution of these species throughout the thickness of the SEI, indicating a potential layered structure.

| XPS Peak | Binding Energy (eV) | Attributed Species in EFMDS-derived SEI/CEI |

| F 1s | ~685 | Lithium Fluoride (LiF) |

| F 1s | ~687-689 | C-F bonds, Fluorophosphates (from salt) |

| S 2p₃/₂ | ~169-170 | Sulfates (R-SO₄⁻), Li₂SO₄ |

| S 2p₃/₂ | ~167-168 | Sulfites (R-SO₃⁻), Li₂SO₃ |

| C 1s | ~284.8 | Adventitious Carbon, C-C/C-H |

| C 1s | ~286-287 | C-O (Polyethers, Semicarbonates) |

| C 1s | ~288-290 | Carbonates (Li₂CO₃, Organic Carbonates) |

| C 1s | ~291-293 | C-F bonds |

| Li 1s | ~55-56 | LiF, Li₂CO₃, Li₂O, Lithium Alkoxides |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers complementary information with extremely high surface sensitivity (top 1-2 nanometers) and detailed molecular information. plymouth.ac.uk By bombarding the surface with a primary ion beam, ToF-SIMS generates secondary ions that are analyzed based on their mass-to-charge ratio. This technique can detect molecular fragments, providing a more direct identification of the organic and inorganic constituents of the interphase than XPS.

In studies of EFMDS, ToF-SIMS is crucial for identifying larger fragments of the additive molecule and its reaction products that are embedded in the SEI/CEI. plymouth.ac.uk Depth profiling with ToF-SIMS can generate 3D chemical maps of the interface, visualizing the spatial distribution of various species. For example, it can map the localization of LiF, sulfonate fragments (like SO₃⁻), and lithium clusters, revealing the homogeneity and structure of the interphase. This level of detail is critical for understanding how EFMDS contributes to a more uniform and stable protective layer.

Electron Microscopy Techniques for Morphological and Structural Elucidation (e.g., Transmission Electron Microscopy, Scanning Electron Microscopy, Focused Ion Beam)

Electron microscopy techniques are vital for visualizing the morphology, thickness, and structure of the SEI and CEI at high resolution.

Scanning Electron Microscopy (SEM) is used to examine the surface topography of the electrodes after cycling. When EFMDS is used as an additive, SEM images can reveal changes in the surface morphology, such as the formation of a smoother, more uniform passivation layer compared to electrodes cycled without the additive. This can be indicative of suppressed dendritic lithium growth on anodes or reduced cathode particle cracking.

Transmission Electron Microscopy (TEM) provides much higher resolution and allows for cross-sectional analysis of the electrode-electrolyte interface. By preparing thin lamellae of the interface, typically using a Focused Ion Beam (FIB), TEM can directly measure the thickness of the SEI/CEI. High-resolution TEM (HR-TEM) can even resolve the lattice fringes of crystalline components within the interphase, such as LiF nanoparticles, which are often formed from fluorine-containing additives like EFMDS. The presence of a dense, amorphous, or nanocrystalline SEI layer can be directly observed, providing crucial evidence for the mechanism by which EFMDS improves battery stability.

Focused Ion Beam (FIB) is primarily a sample preparation tool but also offers analytical capabilities. researchgate.net A focused beam of ions, typically Gallium, can mill away material with nanometer precision. researchgate.net This is the standard method for creating the thin cross-sections (lamellae) of the SEI/CEI required for TEM analysis without damaging the delicate layered structure. nih.govresearchgate.net Furthermore, when combined with SEM in a dual-beam instrument (FIB-SEM), it can be used for serial sectioning to reconstruct a three-dimensional tomography of the electrode and its interphase, offering unparalleled insight into the complex 3D morphology of the SEI and any underlying electrode degradation.

| Technique | Information Obtained | Relevance to EFMDS-Modified Interfaces |

| SEM | Surface morphology, Topography | Visualizes uniformity of the passivation layer, suppression of dendrites. |

| TEM | Cross-sectional structure, Thickness | Measures SEI/CEI thickness, identifies amorphous vs. crystalline nature. |

| HR-TEM | Nanostructure, Crystallinity | Resolves nanocrystalline components like LiF within the SEI. |

| FIB-SEM | 3D Tomography, Site-specific analysis | Reconstructs 3D structure of the interphase and electrode porosity. |

Vibrational Spectroscopies for Chemical Bonding and Functional Group Identification (e.g., Raman Spectroscopy, Infrared Spectroscopy)

Vibrational spectroscopies are non-destructive techniques that probe the vibrational modes of molecules, providing detailed information about chemical bonds, functional groups, and molecular structure.

Infrared (IR) Spectroscopy , often in the form of Fourier Transform Infrared (FTIR) spectroscopy, is highly sensitive to the functional groups present in the SEI. By analyzing the absorption of infrared light at specific frequencies, one can identify C=O, C-O, S=O, and S-O bonds. In the study of EFMDS, FTIR is used to track the disappearance of the characteristic sulfonate peaks of the additive and the appearance of new peaks corresponding to its decomposition products, such as lithium alkyl sulfonates or inorganic sulfates. Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive variant that is particularly useful for analyzing the SEI directly on the electrode surface.

Raman Spectroscopy is complementary to FTIR, with different selection rules that make it particularly sensitive to non-polar bonds and symmetric vibrations. It is a powerful tool for studying the carbon structure of electrodes and the solvation of ions in the electrolyte. For SEI analysis, Raman can identify species like Li₂CO₃ and various organic species. Surface-Enhanced Raman Spectroscopy (SERS) can be used to amplify the signal from the interface, revealing the chemical composition of the SEI with high sensitivity. Analysis of EFMDS-containing electrolytes and the resulting interphases can show changes in the vibrational modes of the sulfonate group upon coordination with Li⁺ ions and subsequent decomposition.

Advanced Diffraction Methods for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the primary technique for identifying crystalline materials and determining their crystal structure. nih.gov While the bulk of the SEI is often amorphous, it can contain crystalline inorganic components. XRD is essential for confirming the presence of crystalline LiF, Li₂CO₃, or other inorganic salts that may form from the decomposition of EFMDS and the electrolyte salt. Changes in the diffraction patterns of the electrode materials themselves (e.g., graphite (B72142) or NMC) after cycling with EFMDS can also be monitored to assess structural stability and state of charge. Grazing incidence XRD (GI-XRD) can enhance surface sensitivity, making it more suitable for thin-film analysis of the SEI.

In-situ and Operando Characterization for Real-time Mechanistic Insights

While the aforementioned techniques are often performed ex-situ (analyzing the battery components after disassembly), there is a significant drive towards in-situ and operando characterization, where the analysis is performed in real-time as the battery is operating. These methods provide dynamic information about the formation and evolution of the EFMDS-derived interphases.

Operando XPS and FTIR can track the chemical changes at the interface during the very first charge/discharge cycles, revealing the potential at which EFMDS decomposes and the sequence of product formation.

In-situ TEM and SEM allow for the direct visualization of morphological changes, such as the initial formation of the SEI layer or the suppression of lithium dendrite growth in real-time.

Operando XRD can monitor the phase transitions in the electrode materials and the formation of crystalline SEI components as a function of voltage and cycle number.

These advanced, real-time techniques are crucial for moving beyond a static picture of the SEI/CEI and developing a true mechanistic understanding of how additives like EFMDS function to stabilize the critical interfaces within a battery.

Computational Chemistry and Theoretical Modeling of Ethylene Fluoromethanedisulfonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energies

No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure, molecular geometry, or reaction energies of Ethylene (B1197577) fluoromethanedisulfonate were identified.

Molecular Dynamics (MD) Simulations for Solvation Structures and Interfacial Transport

There are no available research articles or data on Molecular Dynamics (MD) simulations performed to analyze the solvation behavior or interfacial transport phenomena of Ethylene fluoromethanedisulfonate in any solvent system.

Theoretical Prediction of EFMDS Electrochemical Reduction/Oxidation Pathways

A search for theoretical predictions regarding the electrochemical reduction and oxidation mechanisms of this compound yielded no results.

Multi-Scale Modeling of Battery Performance and Degradation with EFMDS Additives

No literature was found on the use of multi-scale modeling techniques to evaluate the impact of this compound as an additive on battery performance or degradation mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.